molecular formula C12H16N2O2S B2921528 tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate CAS No. 2166992-26-1

tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate

Cat. No. B2921528
CAS RN: 2166992-26-1
M. Wt: 252.33
InChI Key: HDIXQHBANZIPCA-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). A carbamate group, N-CO-O, is a functional group that consists of a carbonyl group (C=O) flanked by a nitrogen and an oxygen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, carbamates are typically synthesized through the reaction of alcohols with isocyanates .


Molecular Structure Analysis

The molecular structure of this compound would likely include a carbamate group attached to a tert-butyl group and a prop-2-yn-1-yl group attached to a 4-methyl-1,3-thiazol-2-yl group .


Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis to produce alcohols and isocyanic acid. They can also react with nucleophiles at the carbonyl carbon in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. Carbamates generally have polar characteristics due to the presence of the carbamate group .

Scientific Research Applications

Based on the information gathered from various scientific sources, here is a comprehensive analysis of the scientific research applications of “tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-yn-1-yl]carbamate”:

Synthesis of N-Boc-Protected Anilines

This compound is utilized in palladium-catalyzed synthesis processes to create N-Boc-protected anilines, which are important intermediates in pharmaceutical chemistry for the protection of amine groups during chemical reactions .

Production of Tetrasubstituted Pyrroles

It serves as a precursor in the synthesis of tetrasubstituted pyrroles that are functionalized with ester or ketone groups at the C-3 position. These pyrroles have potential applications in medicinal chemistry due to their presence in various biologically active molecules .

Inhibitor for β-Secretase and Acetylcholinesterase

In vitro studies suggest that derivatives of this compound can act as both β-secretase and acetylcholinesterase inhibitors, which are crucial in preventing amyloid beta peptide aggregation and fibril formation, a key factor in Alzheimer’s disease .

Antibacterial Activity

Some derivatives have been screened for antibacterial activities against common bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential use in developing new antibacterial agents .

Synthesis of Biologically Active Natural Products

The compound is a potential precursor for the synthesis of biologically active natural products like Indiacen A and Indiacen B, which may have therapeutic applications .

Development of New Synthetic Routes

It has been used to develop new synthetic routes for various compounds, demonstrating its versatility as a reagent in organic synthesis .

Mechanism of Action

While the specific mechanism of action for this compound is not known, carbamates are often used in medicinal chemistry where they can exhibit a wide range of biological activities .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and biological activity. Carbamates have been widely studied for their potential uses in medicinal chemistry .

properties

IUPAC Name

tert-butyl N-[3-(4-methyl-1,3-thiazol-2-yl)prop-2-ynyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-9-8-17-10(14-9)6-5-7-13-11(15)16-12(2,3)4/h8H,7H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIXQHBANZIPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C#CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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